molecular formula C21H18ClFN2O2 B11305753 N-(2-chloro-6-fluorobenzyl)-4-ethoxy-N-(pyridin-2-yl)benzamide

N-(2-chloro-6-fluorobenzyl)-4-ethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11305753
M. Wt: 384.8 g/mol
InChI Key: DTWBJTHRKXPJBG-UHFFFAOYSA-N
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Description

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core substituted with a 2-chloro-6-fluorophenyl group, an ethoxy group, and a pyridin-2-yl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE can be compared with other benzamide derivatives, such as:

    N-[(2-BROMO-6-FLUOROPHENYL)METHYL]-4-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE: Similar structure but with a bromo substituent instead of chloro.

    N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE: Similar structure but with a methoxy group instead of ethoxy.

These comparisons highlight the unique properties of N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-4-ETHOXY-N-(PYRIDIN-2-YL)BENZAMIDE, such as its specific substituents and their impact on the compound’s reactivity and biological activity.

Properties

Molecular Formula

C21H18ClFN2O2

Molecular Weight

384.8 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-4-ethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H18ClFN2O2/c1-2-27-16-11-9-15(10-12-16)21(26)25(20-8-3-4-13-24-20)14-17-18(22)6-5-7-19(17)23/h3-13H,2,14H2,1H3

InChI Key

DTWBJTHRKXPJBG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=C(C=CC=C2Cl)F)C3=CC=CC=N3

Origin of Product

United States

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